An In-Depth Technical Guide to Biotin-PEG4-OH: Properties, Applications, and Experimental Protocols
An In-Depth Technical Guide to Biotin-PEG4-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG4-OH
Biotin-PEG4-OH is a heterobifunctional biotinylation reagent that incorporates a biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[1][2] This unique combination of features makes it a versatile tool in bioconjugation, drug delivery, and diagnostics. The biotin group provides a high-affinity binding site for avidin and streptavidin, enabling its use in a wide array of detection and purification systems. The PEG4 spacer arm increases the water solubility of the molecule and its conjugates, reduces steric hindrance, and minimizes non-specific binding.[3] The terminal hydroxyl group, while not reactive on its own, serves as a versatile handle for further chemical modification, allowing for the covalent attachment of Biotin-PEG4 to a variety of molecules and surfaces.
Physicochemical Properties
A summary of the key physicochemical properties of Biotin-PEG4-OH is presented in the table below. These properties are crucial for designing and executing bioconjugation strategies and for the formulation of biotinylated compounds.
| Property | Value | Reference(s) |
| Synonyms | (+)-Biotin-PEG4-alcohol | [1][4] |
| CAS Number | 1217609-84-1 | [1] |
| Molecular Formula | C18H33N3O6S | [1] |
| Molecular Weight | 419.54 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO and water (e.g., 10 mg/mL) | [5] |
| Storage Conditions | -20°C, protected from moisture | [3] |
| Stability | Stable for at least 2 years when stored properly | [5] |
Core Applications
The unique structure of Biotin-PEG4-OH lends itself to a variety of applications in research and drug development.
Bioconjugation and Labeling
The primary application of Biotin-PEG4-OH is in bioconjugation, where it is used to attach a biotin label to proteins, peptides, nucleic acids, and other biomolecules. This is achieved by first activating the terminal hydroxyl group to a more reactive species. Once biotinylated, these biomolecules can be used in a multitude of applications, including:
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry.
-
Affinity Chromatography: Purification of proteins and other molecules.
-
Cellular Imaging and Tracking: Visualization of biomolecules in cells and tissues.
-
Surface Immobilization: Attachment of biomolecules to biosensors, microarrays, and other surfaces.
Targeted Drug Delivery
Biotin serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. By conjugating a therapeutic agent to Biotin-PEG4-OH, it is possible to create a targeted drug delivery system that selectively delivers the drug to the tumor site, potentially increasing efficacy and reducing off-target toxicity. The PEG4 spacer enhances the solubility and circulation time of the drug conjugate.
Nanoparticle Functionalization
Biotin-PEG4-OH can be used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles. This biotinylation allows for the attachment of targeting moieties (via avidin/streptavidin bridging) or for the direct targeting of cancer cells.
Experimental Protocols: Activation of the Hydroxyl Group
The terminal hydroxyl group of Biotin-PEG4-OH is not sufficiently reactive for direct conjugation to most biomolecules. Therefore, it must first be activated or converted into a more reactive functional group. Below are detailed methodologies for common activation strategies.
Conversion to a Tosylate for Reaction with Nucleophiles
One of the most common methods for activating a hydroxyl group is to convert it into a tosylate. The tosyl group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.
Materials:
-
Biotin-PEG4-OH
-
Tosyl chloride (TsCl)
-
Anhydrous pyridine or other suitable organic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Dissolution: Dissolve Biotin-PEG4-OH in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 2-3 equivalents of anhydrous pyridine to the solution. The base acts as a catalyst and scavenges the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add 1.5-2 equivalents of tosyl chloride to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Biotin-PEG4-OTs.
-
-
Purification: Purify the product by column chromatography on silica gel.
The resulting Biotin-PEG4-OTs can then be reacted with a nucleophile (e.g., an amine on a protein) to form a stable conjugate.
Mitsunobu Reaction for Direct Conjugation
The Mitsunobu reaction allows for the direct conversion of the hydroxyl group into a variety of other functional groups, including esters, ethers, and azides, in a single step with inversion of configuration.[6][7][8] This method is particularly useful for coupling Biotin-PEG4-OH to acidic nucleophiles like carboxylic acids.
Materials:
-
Biotin-PEG4-OH
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
The nucleophile to be conjugated (e.g., a carboxylic acid-containing molecule)
-
Anhydrous THF
-
Stir plate and magnetic stir bar
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Dissolution: Dissolve Biotin-PEG4-OH, the nucleophile (1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by chromatography.
-
-
Purification: Purify the desired conjugate by column chromatography.
Signaling Pathways and Cellular Uptake Mechanisms
The efficacy of biotin-targeted therapies relies on the efficient uptake of the biotinylated conjugate by the target cells. While the precise mechanisms are still under investigation, two primary pathways are considered.
The Sodium-Dependent Multivitamin Transporter (SMVT) Pathway
Native biotin is primarily taken up by cells via the Sodium-Dependent Multivitamin Transporter (SMVT).[9][10] This transporter recognizes the carboxylic acid group of biotin. Most biotin conjugates, including those derived from Biotin-PEG4-OH, have this carboxylic acid group modified, which is thought to reduce their affinity for SMVT.
Caption: SMVT-mediated uptake of native biotin.
Receptor-Mediated Endocytosis of Biotinylated Conjugates
For biotinylated drug conjugates and nanoparticles, the primary uptake mechanism in cancer cells is believed to be receptor-mediated endocytosis, likely involving as-yet-unidentified biotin receptors that are overexpressed on the cancer cell surface.
Caption: Receptor-mediated endocytosis of a biotin-drug conjugate.
Experimental Workflow for Biotinylation of a Protein
The following diagram outlines a general experimental workflow for the biotinylation of a protein using an activated form of Biotin-PEG4-OH (e.g., Biotin-PEG4-NHS ester, which can be synthesized from Biotin-PEG4-OH).
References
- 1. purepeg.com [purepeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. (+)-Biotin-PEG4-alcohol | 1217609-84-1 [amp.chemicalbook.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
